N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide
Beschreibung
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a butanamide chain at position 2. Chromone derivatives are well-studied for their biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. The butanamide side chain may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents.
Eigenschaften
IUPAC Name |
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-8-18(25)24-23-19(20(26)15-10-7-9-13(2)21(15)30-23)14-11-16(27-3)22(29-5)17(12-14)28-4/h7,9-12H,6,8H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDDZILCCHIIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butanamide Side Chain: The final step involves the amidation of the chromenone derivative with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromenone core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydrochromenone.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Potential use in the development of new materials or as a precursor for pharmaceuticals.
Wirkmechanismus
The biological activity of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is thought to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the chromenone core can interact with various biological pathways. The exact mechanism of action would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with 3,4,5-Trimethoxyphenyl Substitutions
2.1.1. Combretastatin A-4 (CA4) Derivatives
Combretastatin A-4 (CA4) and its prodrug CA4P (2b) are potent tubulin-binding agents with a stilbene core. Unlike the chromone scaffold in the target compound, CA4 derivatives rely on a cis-stilbene structure for activity. The 3,4,5-trimethoxyphenyl group in both compounds is critical for binding to the colchicine site of tubulin. However, the chromone core in the target compound may offer improved metabolic stability compared to the oxidation-prone stilbene .
2.1.2. Sulfonamide-Based Analogs (e.g., Compound 9 and 10)
Compounds such as N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzenesulfonamide (9) and 1-Methyl-1H-indole-5-sulfonic acid (3,4,5-trimethoxyphenyl)amide (10) feature sulfonamide linkages instead of the chromone-amide hybrid. These analogs exhibit tubulin inhibition but with reduced in vivo efficacy due to poor pharmacokinetic profiles. The butanamide chain in the target compound may address these limitations by balancing lipophilicity and aqueous solubility .
2.1.3. 4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (1034)
This compound (1034) shares the butanamide and 3,4,5-trimethoxyphenyl groups with the target molecule but replaces the chromone core with a biphenyl system. Compound 1034 demonstrated efficacy against glioblastoma drug-tolerant persister cells, highlighting the importance of the 3,4,5-trimethoxyphenyl group in targeting cancer survival pathways. The chromone core in the target compound may confer distinct binding interactions due to its planar, heterocyclic structure .
Impact of Acyl Chain Length
describes a series of N-(4-sulfamoylphenyl)alkanamides (5a–5d) with varying acyl chains (C4–C7). Key findings:
- Butanamide (5a) : Exhibited moderate solubility (logP ~2.5) and a melting point of 180–182°C.
- Hexanamide (5c) : Increased lipophilicity (logP ~3.1) correlated with reduced aqueous solubility but improved membrane permeability.
The target compound’s butanamide chain likely optimizes this balance, avoiding excessive hydrophobicity while maintaining cellular uptake .
Key Data Table
| Compound Name | Core Structure | Substituents | Biological Activity (Inferred) | Solubility (logP) | Synthesis Yield |
|---|---|---|---|---|---|
| Target Compound | Chromen-4-one | 3,4,5-Trimethoxyphenyl; butanamide | Tubulin inhibition (potential) | ~2.8 (estimated) | Not reported |
| Combretastatin A-4P (CA4P) | Stilbene | 3,4,5-Trimethoxyphenyl; phosphate | Tubulin polymerization inhibitor | ~1.9 | 65–75% |
| Compound 1034 | Biphenyl | 3,4,5-Trimethoxyphenyl; butanamide | Anti-persister cell activity | ~3.2 | 45–50% |
| N-(4-sulfamoylphenyl)butanamide (5a) | Sulfamoylphenyl | Butanamide | Not reported | ~2.5 | 51% |
Research Implications
- The 3,4,5-trimethoxyphenyl group is a conserved feature in anti-mitotic agents, but the chromone core in the target compound may offer novel binding modes.
- The butanamide chain improves drug-like properties compared to longer acyl chains (e.g., hexanamide in 5c) or sulfonamides (e.g., compound 9) .
- Further studies should prioritize in vitro tubulin polymerization assays and pharmacokinetic profiling to validate these hypotheses.
Biologische Aktivität
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
1. Synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide
The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with butanamide. The structural framework includes a chromenone moiety substituted with a trimethoxyphenyl group, which is crucial for its biological activity.
2. Biological Activity
2.1 Antitumor Activity
Research indicates that derivatives of chromenone compounds exhibit notable antitumor properties. For instance, studies have shown that structurally similar compounds can inhibit cancer cell proliferation effectively. The compound's mechanism may involve interference with cell cycle progression and induction of apoptosis in cancer cells.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| A | MCF-7 | 7.24 |
| B | HeLa | 14.12 |
| C | A549 | 3.16 |
2.2 Enzyme Inhibition
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide has also been evaluated for its ability to inhibit various enzymes involved in disease processes:
- Cholinesterases : Compounds similar to this structure have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) : Inhibition of COX enzymes is relevant for anti-inflammatory effects. Studies suggest that derivatives can act as selective inhibitors of COX-2, which is associated with pain and inflammation.
3. Case Studies
Several studies have explored the biological activity of related compounds:
- Antioxidant Activity : A study demonstrated that chromenone derivatives possess significant antioxidant properties, scavenging free radicals effectively, which is vital for preventing oxidative stress-related diseases.
- Cytotoxicity : In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations, suggesting potential as chemotherapeutic agents.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes or receptors, indicating favorable binding affinities that correlate with observed biological activities.
4. Conclusion
The compound N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide shows promise in various biological activities, particularly in antitumor and enzyme inhibition contexts. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
